molecular formula C15H11ClO2 B3033007 [3-(4-Chlorophenyl)oxiran-2-yl](phenyl)methanone CAS No. 6969-01-3

[3-(4-Chlorophenyl)oxiran-2-yl](phenyl)methanone

Cat. No.: B3033007
CAS No.: 6969-01-3
M. Wt: 258.7 g/mol
InChI Key: QZHVIBAUHZWGCS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxiran-2-ylmethanone: is an organic compound with the molecular formula C15H11ClO2 It is an oxirane derivative featuring a phenyl group attached to the oxirane ring and a ketone group attached to the phenyl group

Scientific Research Applications

3-(4-Chlorophenyl)oxiran-2-ylmethanone: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)oxiran-2-ylmethanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)oxiran-2-ylmethanone involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The specific pathways and targets depend on the context of its use, such as in antimicrobial or anticancer research.

Comparison with Similar Compounds

3-(4-Chlorophenyl)oxiran-2-ylmethanone: can be compared with other similar compounds, such as:

    3-(4-Bromophenyl)oxiran-2-ylmethanone: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)oxiran-2-ylmethanone: Similar structure but with a methyl group instead of chlorine.

    3-(4-Nitrophenyl)oxiran-2-ylmethanone: Similar structure but with a nitro group instead of chlorine.

The uniqueness of 3-(4-Chlorophenyl)oxiran-2-ylmethanone

Properties

IUPAC Name

[3-(4-chlorophenyl)oxiran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHVIBAUHZWGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290044
Record name [3-(4-chlorophenyl)oxiran-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-01-3
Record name NSC66228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3-(4-chlorophenyl)oxiran-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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